4-propoxybutanoic acid structural analogs
4-propoxybutanoic acid structural analogs
Technical Whitepaper: Pharmacophore Exploration of 4-Propoxybutanoic Acid and Structural Analogs
Executive Summary
4-Propoxybutanoic acid represents a critical structural scaffold in the development of lipophilic analogs of
This technical guide provides a comprehensive analysis of the 4-propoxybutanoic acid pharmacophore. It details synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for validation, serving as a blueprint for researchers investigating short-chain fatty acid mimetics in neuropharmacology.
Part 1: Molecular Architecture & SAR Logic
The Pharmacophore
The core structure of 4-propoxybutanoic acid (C
-
IUPAC Name: 4-Propoxybutanoic acid[1]
-
SMILES: CCCOCCCC(=O)O
-
Molecular Weight: 146.18 g/mol
-
Predicted LogP: ~1.4 (Compared to -0.6 for GHB)
Critical Distinction: Researchers must distinguish this ether analog from the ester isomer, propyl hydrogen succinate (often mislabeled in automated databases as 4-oxo-4-propoxybutanoic acid). The ether linkage in 4-propoxybutanoic acid confers metabolic stability against plasma esterases, a key advantage for in vivo half-life.
Structure-Activity Relationship (SAR)
The design logic follows the "Lipophilic Masquerade" principle. The propyl tail mimics the steric bulk of receptor pockets while masking the polarity of the native hydroxyl group.
-
The "Head" (Carboxylate): Essential for electrostatic interaction with the arginine residue (e.g., Arg-Arg motif) in the GABA-B receptor binding pocket.
-
The "Linker" (Ether Oxygen): Acts as a hydrogen bond acceptor, mimicking the native hydroxyl oxygen of GHB but lacking the donor capability.
-
The "Tail" (Propyl Group): Increases lipophilicity, facilitating passive transport across the BBB. It probes the size limit of the hydrophobic pocket in the receptor.
Figure 1: Pharmacophore decomposition of 4-propoxybutanoic acid showing key interaction domains.
Part 2: Synthetic Methodology
To ensure high purity and avoid ester byproducts, a Williamson Ether Synthesis approach utilizing 4-bromobutyric acid esters is the validated protocol. Direct alkylation of gamma-butyrolactone is often uncontrolled; therefore, the linear precursor method is preferred.
Protocol: Synthesis of 4-Propoxybutanoic Acid
Reagents:
-
Ethyl 4-bromobutyrate (CAS: 2969-81-5)
-
1-Propanol (Anhydrous)
-
Sodium Hydride (60% dispersion in oil)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (2M aqueous)
Step-by-Step Workflow:
-
Alkoxide Formation:
-
In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Add 1-Propanol (1.2 eq) dropwise. Stir for 30 min until H
evolution ceases. -
Causality: Using NaH ensures irreversible deprotonation of the alcohol, maximizing nucleophilicity for the SN2 attack.
-
-
Etherification (SN2):
-
Add Ethyl 4-bromobutyrate (1.0 eq) dropwise to the sodium propoxide solution at 0°C.
-
Warm to room temperature and reflux for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The bromide spot should disappear.
-
-
Saponification (Ester Hydrolysis):
-
Evaporate THF. Redissolve the intermediate (Ethyl 4-propoxybutyrate) in Ethanol/Water (1:1).
-
Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours.
-
Self-Validation: The reaction mixture should become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.
-
-
Workup & Purification:
-
Acidify to pH 2.0 with 1M HCl.
-
Extract with Dichloromethane (DCM) x3.
-
Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.
-
Figure 2: Synthetic pathway via Williamson Ether Synthesis followed by saponification.
Part 3: Pharmacological Profiling & Analog Comparison
Analog Library Design
To validate the specificity of the propyl chain, a focused library should be synthesized. The following table summarizes the key structural analogs and their predicted physicochemical shifts.
Table 1: Structural Analogs of 4-Propoxybutanoic Acid
| Compound Name | Structure (R-O-C | Predicted LogP | Role in Study |
| 4-Propoxybutanoic acid | R = Propyl | 1.42 | Lead Candidate |
| 4-Methoxybutanoic acid | R = Methyl | 0.45 | Polarity Control |
| 4-Ethoxybutanoic acid | R = Ethyl | 0.98 | Steric Stepping Stone |
| 4-Butoxybutanoic acid | R = Butyl | 1.95 | Lipophilicity Max |
| 4-Phenoxybutanoic acid | R = Phenyl | 2.10 | Pi-Stacking Probe |
| 4-Propylthiobutanoic acid | R = Propyl (S-Linker) | 1.85 | Bioisostere (S vs O) |
Biological Assay: GABA-B Receptor Binding
The primary hypothesis is that 4-propoxybutanoic acid acts as a weak agonist or allosteric modulator of the GABA-B receptor, similar to high-dose GHB.
Protocol: [³H]-CGP54626 Displacement Assay
-
Membrane Prep: Rat cerebral cortex homogenates.
-
Ligand: 2 nM [³H]-CGP54626 (Selective GABA-B antagonist).
-
Competitor: 4-Propoxybutanoic acid (10⁻⁹ to 10⁻³ M).
-
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) + 2.5 mM CaCl₂.
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.
Note: If Kᵢ > 1 mM, the compound may be acting via the specific GHB receptor (high affinity) rather than GABA-B. A secondary assay using [³H]-NCS-382 (GHB receptor ligand) is recommended.
Part 4: Signaling Pathway Context
Understanding the downstream effects is crucial. If the analog successfully binds GABA-B, it triggers the G
Figure 3: Predicted downstream signaling cascade upon GABA-B receptor activation.
References
-
GABA Analog Pharmacology
-
GHB Receptor Structural Requirements
- Source: "GABAB-Agonistic Activity of Certain Baclofen Homologues.
-
URL:[Link]
-
Chemical Properties & Identification
- Source: "4-Oxo-4-propoxybutanoic acid (Propyl succin
-
URL:[Link]
-
Synthetic Methodology (Williamson Ether)
- Source: "Synthesis of propyl butanoate (Esterification/Etherific
-
URL:[Link]
Sources
- 1. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology - PubMed [pubmed.ncbi.nlm.nih.gov]
